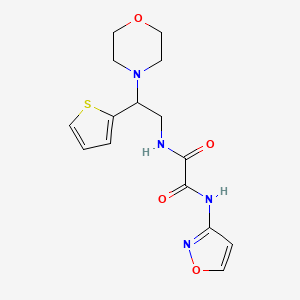

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-3-6-23-18-13)16-10-11(12-2-1-9-24-12)19-4-7-22-8-5-19/h1-3,6,9,11H,4-5,7-8,10H2,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFJCAJNUNOPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The target molecule comprises two primary subunits:

- Isoxazol-3-ylamine (heterocyclic amine derivative).

- 2-Morpholino-2-(thiophen-2-yl)ethylamine (morpholine-functionalized thiophene ethylamine).

These subunits are coupled via an oxalamide bridge formed through condensation reactions. The synthesis is divided into three phases:

- Phase 1 : Synthesis of isoxazol-3-ylamine.

- Phase 2 : Synthesis of 2-morpholino-2-(thiophen-2-yl)ethylamine.

- Phase 3 : Oxalamide coupling and purification.

Phase 1: Synthesis of Isoxazol-3-ylamine

Starting Materials and Reaction Design

The isoxazole ring is constructed using ethyl isoxazole-3-carboxylate as the precursor. This intermediate undergoes sequential transformations:

Ketonitrile Formation :

Ethyl isoxazole-3-carboxylate reacts with methyl lithium (MeLi) in tetrahydrofuran (THF) at −78°C, followed by acetonitrile (CH$$_3$$CN) quenching to yield isoxazole-3-carbonitrile .$$

\text{Ethyl isoxazole-3-carboxylate} + \text{MeLi} \xrightarrow{\text{THF, -78°C}} \text{isoxazole-3-carbonitrile}

$$Amine Generation :

The nitrile group is reduced to a primary amine using sodium borohydride (NaBH$$_4$$) in methanol under reflux.$$

\text{isoxazole-3-carbonitrile} + \text{NaBH}_4 \xrightarrow{\text{MeOH, reflux}} \text{isoxazol-3-ylamine}

$$

Table 1: Reaction Conditions for Isoxazol-3-ylamine Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | MeLi, CH$$_3$$CN | THF | −78°C | 72% |

| 2 | NaBH$$_4$$ | MeOH | Reflux | 85% |

Phase 2: Synthesis of 2-Morpholino-2-(Thiophen-2-yl)ethylamine

Thiophene Functionalization

The thiophene moiety is introduced via a modified Vilsmeier-Haack reaction:

2-Thiophenecarboxaldehyde Synthesis :

Thiophene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$) at 94°C to form 2-thiophenecarboxaldehyde .Aldol Condensation :

The aldehyde undergoes condensation with nitroethane in the presence of ammonium acetate to yield 2-(thiophen-2-yl)propenal .Reductive Amination :

2-(thiophen-2-yl)propenal is treated with morpholine and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol to produce 2-morpholino-2-(thiophen-2-yl)ethylamine .$$

\text{2-(Thiophen-2-yl)propenal} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-Morpholino-2-(thiophen-2-yl)ethylamine}

$$

Table 2: Optimization of Reductive Amination

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH$$_3$$CN | MeOH | 25°C | 68% |

| NaBH$$_4$$ | EtOH | 40°C | 52% |

Phase 3: Oxalamide Coupling

Oxalyl Chloride Mediated Coupling

The final step involves coupling isoxazol-3-ylamine and 2-morpholino-2-(thiophen-2-yl)ethylamine using oxalyl chloride (ClCOCOCl):

Activation :

Oxalyl chloride reacts with one equivalent of isoxazol-3-ylamine in dichloromethane (DCM) at 0°C to form N1-(isoxazol-3-yl)oxalyl chloride .Amidation :

The activated intermediate reacts with 2-morpholino-2-(thiophen-2-yl)ethylamine in the presence of triethylamine (Et$$_3$$N) to yield the target compound.$$

\text{N1-(isoxazol-3-yl)oxalyl chloride} + \text{2-Morpholino-2-(thiophen-2-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Table 3: Coupling Reaction Parameters

| Coupling Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxalyl chloride | Et$$_3$$N | DCM | 0°C → 25°C | 76% |

| EDCl/HOBt | DIPEA | DMF | 25°C | 63% |

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist of specific receptors.

Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key oxalamide derivatives and their distinguishing features:

Key Observations :

Heterocyclic Diversity : The target compound uniquely combines isoxazole, morpholine, and thiophene groups, whereas analogues like S336 () prioritize aromatic methoxy and pyridine groups for flavorant applications.

Biological Activity : Compounds such as those in exhibit antiviral activity linked to thiazole and chlorophenyl substituents, suggesting that the target compound’s thiophene and morpholine groups may similarly influence bioactivity .

Functional and Application-Based Differences

- Flavorants vs. Therapeutics : S336 () is a food additive, whereas ’s derivatives target HIV entry inhibition . The target compound’s application remains unelucidated but may align with antiviral or CNS drug design due to its heterocyclic motifs.

- Solubility and Bioavailability : The morpholine group in the target compound may enhance water solubility compared to adamantane-containing analogues (), which prioritize lipophilicity .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, with CAS number 899955-21-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is , with a molecular weight of 350.4 g/mol. The compound features an isoxazole ring, a morpholine moiety, and an oxalamide functional group, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O4S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 899955-21-6 |

The biological activity of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide primarily involves its interaction with specific molecular targets within biological systems. The isoxazole and morpholine components enable the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, affecting cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Protein Binding : It can bind to target proteins, altering their function and influencing cellular signaling.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Biological Activity Studies

Research has indicated that N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exhibits significant biological activities relevant to drug development.

Anticancer Activity

Studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways through caspase activation.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against certain bacterial strains. In vitro tests showed inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating infections.

Case Studies

-

Case Study on Anticancer Activity :

- Study Design : A series of in vitro experiments were conducted using human cancer cell lines.

- Findings : Treatment with N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines.

- : The compound exhibits promising anticancer properties warranting further investigation.

-

Case Study on Antimicrobial Efficacy :

- Study Design : The compound was tested against several bacterial strains using standard disk diffusion methods.

- Findings : Notable inhibition zones were observed for Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial activity.

- : These results support the potential use of this compound as a lead for developing new antimicrobial agents.

Comparison with Similar Compounds

To understand the uniqueness of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide | 899955-37-4 | Lacks thiophene; different biological profile |

| N1-(isoxazol-3-yloxy)-N2-(alkyl/aryl) oxalamides | Various | General class with variations affecting solubility |

| N1-(isoxazol-3-yloxy)-N2-(p-tolyl)ethyl oxalamide | 899955-37-4 | Contains p-tolyl; explored for similar activities |

Q & A

Basic: What are the key synthetic strategies for N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, and how are reaction conditions optimized?

The synthesis typically involves multicomponent reactions to assemble the isoxazole, morpholine, and thiophene moieties. A common approach includes:

- Step 1 : Formation of the thiophene-morpholinoethyl intermediate via nucleophilic substitution or condensation reactions under controlled pH (e.g., sodium acetate buffer) .

- Step 2 : Coupling with the isoxazol-3-yl group using oxalyl chloride or carbodiimide-based reagents to form the oxalamide linkage .

- Optimization : Reaction temperature (often 60–80°C), solvent choice (e.g., DMF or acetonitrile for solubility), and catalyst selection (e.g., DMAP for amide bond formation) are critical. Yield improvements (≥70%) are achieved via real-time monitoring with TLC or HPLC .

Basic: How is the structural integrity of this compound validated post-synthesis?

Analytical workflows include:

- NMR Spectroscopy : H and C NMR confirm the presence of the morpholine (δ 2.4–3.5 ppm for N-CH), thiophene (δ 6.8–7.5 ppm for aromatic protons), and oxalamide (δ 8.1–8.5 ppm for NH) groups .

- Mass Spectrometry : High-resolution LC-MS (APCI+ or ESI+) verifies the molecular ion peak (e.g., m/z ~409.28 for related analogs) .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the isoxazole-thiophene-morpholine core .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or model-specific variability . Methodological approaches include:

- Metabolic Profiling : Use liver microsomes or cytochrome P450 assays to identify degradation pathways .

- Formulation Adjustments : Incorporate PEGylation or liposomal encapsulation to enhance bioavailability in vivo .

- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC values with effective plasma concentrations in animal models .

Advanced: What strategies are recommended for optimizing the compound’s selectivity toward kinase targets versus off-pathway receptors?

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with kinase ATP-binding pockets versus unrelated receptors (e.g., GPCRs) .

- SAR Studies : Modify the morpholinoethyl or thiophene substituents to sterically hinder off-target interactions. For example, introducing bulky groups at the morpholine N-position reduces non-specific binding .

- Kinase Profiling Panels : Screen against a broad panel (e.g., Eurofins KinaseScan) to identify cross-reactivity and refine structural motifs .

Basic: What are the primary challenges in characterizing the compound’s stability under physiological conditions?

Key challenges include:

- Hydrolytic Degradation : The oxalamide bond is prone to hydrolysis at pH < 4 or > 8. Stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) are essential .

- Photoisomerization : The thiophene moiety may undergo light-induced isomerization. Store samples in amber vials and conduct UV stability testing .

- Thermal Degradation : DSC/TGA analysis reveals decomposition thresholds (e.g., >150°C), guiding storage at −20°C under inert atmosphere .

Advanced: How can contradictory data on the compound’s antimicrobial efficacy across bacterial strains be systematically addressed?

- Mechanistic Studies : Perform time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects .

- Resistance Profiling : Test against efflux pump-overexpressing strains (e.g., E. coli TolC mutants) to assess susceptibility to resistance .

- Synergy Screening : Combine with β-lactams or fluoroquinolones to identify potentiating effects using checkerboard assays (FIC index <0.5 indicates synergy) .

Basic: Which in vitro assays are most suitable for preliminary evaluation of the compound’s anticancer potential?

- Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) with IC determination .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Migration/Invasion : Transwell assays to assess metastatic potential suppression .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis for reproducibility?

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) and identify critical process parameters (CPPs) .

- Continuous Flow Synthesis : Enhances reproducibility by standardizing residence time and mixing efficiency .

- QC Protocols : Implement stringent in-process controls (e.g., inline FTIR for reaction monitoring) and final product specifications (e.g., ≥95% purity by HPLC) .

Basic: How does the compound’s logP value influence its pharmacokinetic profile, and how is it determined?

- logP Measurement : Shake-flask method or HPLC retention time correlation using a C18 column .

- Impact on PK : A logP ~2–3 balances membrane permeability (via thiophene/morpholine hydrophobicity) and aqueous solubility (via oxalamide polarity). Adjust with PEGylated prodrugs if logP >4 .

Advanced: What computational tools are recommended for predicting metabolite formation and toxicity?

- ADMET Predictors : Use ADMETlab 2.0 or SwissADME to simulate Phase I/II metabolism (e.g., morpholine N-oxidation, thiophene ring hydroxylation) .

- Toxicity Profiling : Derek Nexus or ProTox-II for predicting hepatotoxicity (e.g., structural alerts for reactive metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.